2-(methylamino)ethylphosphonic acid

Vue d'ensemble

Description

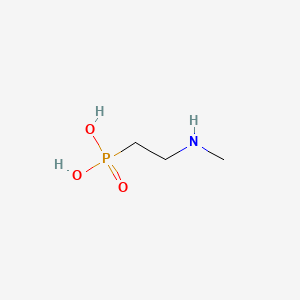

2-(Methylamino)ethylphosphonic acid is a phosphonic acid derivative characterized by the presence of a 2-methylaminoethyl group attached to the phosphorus atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)ethylphosphonic acid typically involves the reaction of methylamine with ethylphosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Methylamino)ethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids .

Applications De Recherche Scientifique

Chemical Properties and Structure

2-(Methylamino)ethylphosphonic acid has the molecular formula and a molar mass of approximately 139.09 g/mol. Its structure features a phosphonate group attached to a 2-methylaminoethyl moiety, which imparts unique biochemical properties that facilitate its interaction with various biological systems .

Biochemical Research

- Enzyme Interactions : this compound serves as a substrate for various phosphonatase enzymes, which catalyze the hydrolysis of phosphonates. This property is crucial for studying phosphonate metabolism in prokaryotic organisms.

- Cell Signaling : The compound acts as a competitive inhibitor of phosphate-binding proteins, impacting cellular signaling pathways and gene expression. This mechanism has potential implications in understanding metabolic disorders and developing therapeutic strategies .

Medicinal Chemistry

- Drug Development : Research indicates that this compound may serve as a precursor in synthesizing novel pharmaceuticals. Its ability to mimic phosphate groups allows it to interfere with biological processes, making it a candidate for developing drugs targeting specific metabolic pathways .

- Therapeutic Potential : Investigations into its role in neuropsychiatric disorders suggest that compounds like this compound could modulate enzyme activity related to cognitive functions, presenting opportunities for treating conditions such as Alzheimer's disease .

Industrial Applications

- Synthesis of Chemicals : The compound is utilized as a reagent in organic synthesis, contributing to the production of various industrial chemicals. Its unique properties make it valuable in creating complex molecules for different applications .

- Additives in Manufacturing : Due to its stability and reactivity, this compound is used as an additive in certain manufacturing processes, enhancing product performance and efficacy .

Case Study 1: Marine Microbiology

In a study examining the growth medium for the marine bacterium Roseovarius nubinhibens ISM, this compound was identified as a significant nutrient source. The research demonstrated its role in supporting microbial growth and phosphorus acquisition in marine environments .

Case Study 2: Neuropsychiatric Disorders

Research focusing on striatal-enriched protein tyrosine phosphatase (STEP) revealed that modulation of this enzyme's activity could improve cognitive functions in animal models. The study highlighted the potential of using compounds like this compound to develop therapeutic strategies targeting STEP-related pathways .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Biochemical Research | Substrate for phosphonatase enzymes | Facilitates hydrolysis of phosphonates |

| Medicinal Chemistry | Drug precursor | Potential for targeting metabolic pathways |

| Industrial Applications | Reagent in organic synthesis | Contributes to complex molecule production |

| Marine Microbiology | Growth medium for Roseovarius nubinhibens ISM | Supports microbial growth in marine environments |

Mécanisme D'action

The mechanism of action of 2-(methylamino)ethylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing various physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phosphonic acid: The parent compound of 2-(methylamino)ethylphosphonic acid.

Choline phosphate: A related compound with similar structural features.

Trimethyl-2-phosphonoethylammonium hydroxide: Another phosphonic acid analog with distinct properties.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-(Methylamino)ethylphosphonic acid (MAEPA) is a phosphonic acid derivative that exhibits significant biological activity, particularly in microbial and enzymatic contexts. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 14596-55-5

- Molecular Formula : CHNOP

MAEPA is characterized by its unique structural configuration, which allows it to mimic phosphates and carboxylates in biological systems. This mimetic behavior is crucial for its interaction with various biochemical pathways.

Target Interactions

MAEPA primarily interacts with enzymes involved in phosphonate metabolism. It acts as a competitive inhibitor for phosphate-binding proteins, which can significantly alter cellular signaling pathways and metabolic processes .

Enzymatic Interactions

- Phosphonatases : These enzymes hydrolyze phosphonates, including MAEPA, releasing inorganic phosphate. The interaction with phosphonatases is vital for understanding the compound's metabolic fate in organisms.

- Transport Mechanisms : MAEPA is transported across cellular membranes via specific transporters that facilitate its uptake and localization within cells.

Cellular Impact

MAEPA has been shown to influence various cellular processes:

- Gene Expression : By inhibiting phosphate-binding proteins, MAEPA can lead to changes in gene expression profiles, affecting cell growth and differentiation.

- Metabolic Pathways : It plays a role in several metabolic pathways related to phosphonate utilization. Its effects can vary depending on the dosage administered in experimental settings .

Dosage and Toxicity

Research indicates that low doses of MAEPA can enhance certain metabolic pathways without significant toxicity. However, higher concentrations may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic applications.

Study on Enzymatic Activity

A study investigated the effect of MAEPA on phosphonatase activity using various concentrations. Results indicated a dose-dependent inhibition of enzyme activity, suggesting that MAEPA could be utilized to modulate enzymatic functions in research and therapeutic settings.

| Concentration (mM) | Phosphonatase Activity (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 30 |

Antimicrobial Activity

Another study highlighted the antimicrobial properties of MAEPA against both Gram-positive and Gram-negative bacteria. The compound demonstrated broad-spectrum antibiotic activity, making it a candidate for further development as an antimicrobial agent .

Research Findings

Recent literature has expanded on the potential applications of MAEPA:

- Antiviral Properties : Some phosphonates have shown effectiveness against viruses such as Hepatitis C and Influenza A, indicating that MAEPA may also possess similar antiviral properties .

- Neurological Implications : Given its structural similarity to neurotransmitters, there is potential for MAEPA to influence neurological pathways, particularly those involving glutamate and GABA receptors .

Propriétés

IUPAC Name |

2-(methylamino)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMKKNKMHUQJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299959 | |

| Record name | [2-(methylamino)ethyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14596-55-5 | |

| Record name | Phosphonic acid, [2-(methylamino)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14596-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2-(methylamino)ethyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.